molecular formula C8H5FO2 B3040631 7-Fluoroisobenzofuran-1(3H)-one CAS No. 2211-82-7

7-Fluoroisobenzofuran-1(3H)-one

Cat. No.: B3040631
CAS No.: 2211-82-7
M. Wt: 152.12 g/mol
InChI Key: JVYFQQBVHWETHD-UHFFFAOYSA-N
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Description

7-Fluoroisobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans It is characterized by the presence of a fluorine atom attached to the benzene ring and a lactone group

Scientific Research Applications

7-Fluoroisobenzofuran-1(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoroisobenzofuran-1(3H)-one typically involves the fluorination of isobenzofuran derivatives. One common method is the electrophilic fluorination of isobenzofuran using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes steps such as halogenation, cyclization, and fluorination. The reaction conditions are optimized to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Fluoroisobenzofuran-1(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the lactone group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Mechanism of Action

The mechanism of action of 7-Fluoroisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and can influence its binding to enzymes or receptors. The lactone group can undergo hydrolysis, releasing active intermediates that interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Bromobenzofuran: Similar structure but with a bromine atom instead of fluorine.

    Isobenzofuran: Lacks the fluorine atom but shares the core structure.

    Fluorobenzene: Contains a fluorine atom but lacks the lactone group.

Uniqueness

7-Fluoroisobenzofuran-1(3H)-one is unique due to the combination of the fluorine atom and the lactone group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

7-fluoro-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO2/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYFQQBVHWETHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)F)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201304102
Record name 7-Fluoro-1(3H)-isobenzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2211-82-7
Record name 7-Fluoro-1(3H)-isobenzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2211-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-1(3H)-isobenzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-FLUOROPHTHALIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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